4-Chlorophenyl 2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl sulfide
Description
4-Chlorophenyl 2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl sulfide is a heterocyclic compound featuring a benzothienopyrimidine core substituted with a methylsulfanyl group at the 2-position and a 4-chlorophenyl sulfide moiety at the 4-position. This structure combines sulfur-containing functional groups (methylsulfanyl and sulfide) with a fused aromatic system, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-methylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2S3/c1-21-17-19-14-12-4-2-3-5-13(12)23-15(14)16(20-17)22-11-8-6-10(18)7-9-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSXLSFDPUBPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)SC3=CC=C(C=C3)Cl)SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chlorophenyl 2-(methylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl sulfide is a complex organic compound characterized by its unique structural features, which include a fused bicyclic system containing sulfur atoms. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of antibacterial, anticancer, and enzyme inhibition.
- Molecular Formula : C17H11ClN2S3
- Molecular Weight : 374.93 g/mol
- Boiling Point : Approximately 614.7 °C
The specific combination of functional groups, including the chlorophenyl and methylsulfanyl moieties, enhances the compound's solubility and bioavailability compared to other similar compounds. This unique structure may lead to distinct mechanisms of action and varied therapeutic applications.
Antibacterial Activity
Research indicates that compounds structurally similar to 4-chlorophenyl 2-(methylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl sulfide exhibit notable antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while weaker activity was observed against other bacterial strains . This suggests potential applications in treating bacterial infections.
Enzyme Inhibition
The compound has demonstrated significant enzyme inhibition capabilities. In particular, it has been evaluated for its activity against acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial for developing treatments for conditions such as Alzheimer's disease and urinary tract infections .
Anticancer Activity
Preliminary studies indicate that derivatives of this compound may possess anticancer properties. Similar compounds have shown effectiveness against various human cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (A549). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Case Studies
Several case studies have highlighted the biological efficacy of compounds related to 4-chlorophenyl 2-(methylsulfanyl)benzothieno[3,2-d]pyrimidin-4-yl sulfide:
- Antibacterial Screening : In a study evaluating new derivatives, several compounds exhibited strong inhibitory effects on bacterial growth, particularly against Bacillus subtilis and Escherichia coli.
- Enzyme Binding Studies : Docking studies revealed that the compound interacts favorably with target enzymes, suggesting a high binding affinity which correlates with its observed biological activities.
- Anticancer Evaluation : A series of benzothienopyrimidine derivatives were tested for their cytotoxicity against various cancer cell lines. The results indicated that modifications to the core structure could enhance antiproliferative effects.
Research Findings Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The compound belongs to a family of sulfur-substituted pyrimidine derivatives. Below is a comparative analysis with related compounds based on substituents, synthetic pathways, and reported properties:
Research Findings and Gaps
- Synthetic Routes: and highlight the use of sodium hydrogensulfide for introducing sulfur groups, but this method often fails with complex substrates like the target compound, necessitating alternative strategies (e.g., Mitsunobu reactions or metal-catalyzed couplings).
- Biological Data: No direct studies on the target compound’s activity are cited in the provided evidence. However, structurally related pyrimidines (e.g., CAS 315678-04-7) show moderate kinase inhibitory activity, suggesting a plausible research direction .
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 4-Chlorophenyl 2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl sulfide?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure. Conduct reactions in a fume hood due to potential toxic gas release (e.g., H₂S). Post-experiment, segregate waste into halogenated/organic containers for professional disposal to prevent environmental contamination .
Q. How is this compound synthesized, and what intermediates are pivotal?
- Methodological Answer : A common route involves coupling 4-chlorophenyl thiol with a pre-functionalized benzothieno-pyrimidin core. Key intermediates include halogenated pyrimidines (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) and sulfanylating agents. Optimize yields using anhydrous conditions and catalysts like Et₃N, as seen in analogous heterocyclic syntheses .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorophenyl and methylsulfanyl groups). HRMS validates molecular weight (e.g., C₁₉H₁₂ClN₂S₃: ~423.9 g/mol). FT-IR identifies sulfur-containing moieties (C-S stretch ~600–700 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in benzothieno-pyrimidin derivatives?
- Methodological Answer : Single-crystal X-ray diffraction determines bond angles, torsion, and packing. For example, Acta Crystallographica studies on similar compounds (e.g., 3-{[4-(4-pyridyl)pyrimidin-2-yl]-sulfanylmethyl}benzoic acid) revealed mean σ(C–C) = 0.006 Å and R-factor = 0.071, confirming regiochemistry .
Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cellular cytotoxicity) to distinguish direct vs. off-target effects. For pyrimidine derivatives, substituent polarity (e.g., sulfonyl vs. sulfanyl) significantly impacts receptor binding. Re-evaluate purity via HPLC and control for metabolic instability .
Q. How do reaction conditions influence regioselectivity in sulfanyl-group incorporation?
- Methodological Answer : Regioselectivity is solvent- and base-dependent. For example, DMF promotes nucleophilic aromatic substitution at electron-deficient pyrimidin positions, while THF favors thiolate-mediated pathways. Monitor reaction progress via TLC (Rf = 0.41 in MeOH:toluene 1:4) .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
